molecular formula C10H7N3O4 B8320480 4-Nitro-benzylidene-hydantoin

4-Nitro-benzylidene-hydantoin

Cat. No. B8320480
M. Wt: 233.18 g/mol
InChI Key: MSTWOYMTYLWAGQ-UHFFFAOYSA-N
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Description

4-Nitro-benzylidene-hydantoin is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15)

InChI Key

MSTWOYMTYLWAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 grams (1.0 mole) of hydantoin, 151 grams (1.0 mole) of 4-nitrobenzaldehyde, 77 grams (1.0 mole) of ammonium acetate, 120 grams (2.0 moles) of acetic acid, and 200 ml of n-butanol were held for 3 hours at reflux temperature. After the cooling, there were obtained 219 grams of 5-(4'-nitrobenzylidene)-hydantoin, corresponding to 94% of the theory based on hydantoin. The product had a melting point of 253°-254° C. and homogeneous by thin layer chromatography.
Quantity
100 g
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151 g
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77 g
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reactant
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120 g
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of p-nitrobenzaldehyde (2.510 g.) and hydantoin (1.671 g., 1 molar ratio) in water (15 ml) was heated to 70°. Monoethanolamine (1.53 g., 1.5 molar ratio) was added and the mixture was stirred magnetically and heated at 90°-92° (bath temperature) for 41/4 hours. The mixture was cooled in an ice-bath and acidified with HCl. After refrigeration overnight the mixture was filtered, washed with water and dried at 55°/10 mm. The title compound was obtained as a brown solid (3.250 g.), m.p. 252°-253° decomp.
Quantity
2.51 g
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reactant
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Quantity
1.671 g
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reactant
Reaction Step One
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Quantity
15 mL
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solvent
Reaction Step One
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1.53 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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